molecular formula C14H12ClNOS B5754874 4-chloro-N-(3-methylsulfanylphenyl)benzamide

4-chloro-N-(3-methylsulfanylphenyl)benzamide

Cat. No.: B5754874
M. Wt: 277.8 g/mol
InChI Key: COUVWRSMJTVVPB-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylsulfanylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a methylsulfanyl group attached to the phenyl ring

Properties

IUPAC Name

4-chloro-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVWRSMJTVVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methylsulfanylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-methylsulfanyl aniline.

    Amidation Reaction: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 3-methylsulfanyl aniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methylsulfanylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Corresponding substituted benzamides

Scientific Research Applications

4-chloro-N-(3-methylsulfanylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylsulfanylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide
  • 4-chloro-N-(3-aminophenyl)benzamide

Uniqueness

4-chloro-N-(3-methylsulfanylphenyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable candidate for drug development and other applications.

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